Cyclohexanamine;1-hydroxypyrrolidine-2,5-dione
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Overview
Description
Cyclohexanamine;1-hydroxypyrrolidine-2,5-dione is a compound that combines the structural features of cyclohexanamine and 1-hydroxypyrrolidine-2,5-dione. The latter is also known as N-hydroxysuccinimide, a widely used reagent in organic chemistry and biochemistry. This compound is known for its utility in peptide synthesis and protein modification due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxypyrrolidine-2,5-dione can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride . The reaction typically involves:
Reagents: Succinic anhydride, hydroxylamine or hydroxylamine hydrochloride.
Conditions: Heating the mixture to facilitate the reaction.
Cyclohexanamine can be synthesized through the reduction of cyclohexanone using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of 1-hydroxypyrrolidine-2,5-dione often involves large-scale reactions using succinic anhydride and hydroxylamine under controlled conditions to ensure high yield and purity. Cyclohexanamine is produced industrially through the hydrogenation of aniline in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyphthalimide.
Reduction: Reduction reactions can convert it back to succinimide.
Substitution: It reacts with carboxylic acids to form active esters, which are useful in peptide synthesis.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Carboxylic acids and coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Oxidation: N-hydroxyphthalimide.
Reduction: Succinimide.
Substitution: Active esters used in peptide synthesis.
Scientific Research Applications
1-hydroxypyrrolidine-2,5-dione is extensively used in scientific research, particularly in:
Chemistry: As a reagent for peptide synthesis and protein modification.
Biology: For labeling proteins with fluorescent tags.
Medicine: In the development of drug delivery systems and diagnostic assays.
Industry: Used in the production of polymers and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its ability to form stable amide bonds with carboxylic acids. This is facilitated by the formation of an active ester intermediate, which reacts with amines to form amides. The molecular targets include carboxyl groups on proteins and peptides, enabling their modification and labeling .
Comparison with Similar Compounds
1-hydroxypyrrolidine-2,5-dione can be compared with similar compounds such as:
Succinimide: Lacks the hydroxyl group, making it less reactive in forming active esters.
N-bromosuccinimide: Contains a bromine atom, making it a strong oxidizing agent.
Sulfo-NHS: A water-soluble analog of 1-hydroxypyrrolidine-2,5-dione, used in aqueous reactions.
The uniqueness of 1-hydroxypyrrolidine-2,5-dione lies in its ability to form stable active esters, making it highly valuable in peptide synthesis and protein modification .
Properties
CAS No. |
61450-14-4 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
cyclohexanamine;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H13N.C4H5NO3/c7-6-4-2-1-3-5-6;6-3-1-2-4(7)5(3)8/h6H,1-5,7H2;8H,1-2H2 |
InChI Key |
KIDPHQVMZVCOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CC(=O)N(C1=O)O |
Origin of Product |
United States |
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